

An In-depth Technical Guide to the Chemical Structure and Properties of Rotenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotenone is a naturally occurring isoflavonoid derived from the roots and stems of plants such as Derris elliptica and Lonchocarpus utilis.[1][2] Historically used as a piscicide and insecticide, its potent and specific inhibitory action on mitochondrial Complex I has established it as an invaluable tool in biomedical research.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **rotenone**, with a focus on its application in studying mitochondrial dysfunction and related cellular pathways.

Chemical Structure

Rotenone is a complex heterocyclic molecule belonging to the rotenoid family of compounds. [2] Its structure is characterized by a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus with several key functional groups that contribute to its biological activity.[2]

IUPAC Name: (2R,6aS,12aS)-1,2,6,6a,12,12a-hexahydro-2-isopropenyl-8,9-dimethoxychromeno[3,4-b]furo[2,3-h]chromen-6-one[3]

Table 1: Chemical Identity of Rotenone



Identifier	Value	Reference
Chemical Formula	C23H22O6	[4][5]
Molecular Weight	394.42 g/mol	[4][5][6]
CAS Number	83-79-4	[3][4][5]

The key structural features of **rotenone** include a ketone group, two methoxy groups, and an isopropenyl group. These moieties are crucial for its interaction with the ubiquinone binding site of mitochondrial Complex I.

Physicochemical Properties

The physicochemical properties of **rotenone** dictate its solubility, stability, and bioavailability, which are critical considerations for its use in experimental settings.

Table 2: Physicochemical Properties of Rotenone



Property	Value	Reference
Physical Description	Colorless to reddish, odorless, crystalline solid	[6]
Melting Point	163-166 °C (325-331 °F)	[6]
Boiling Point	Decomposes above 190 °C	[7]
Water Solubility	0.289 mg/L	[7]
Solubility in Organic Solvents		
Methanol	2.76 g/L	[7]
Acetone	70.6 g/L	[7]
Chloroform	Soluble	[3]
1,2-dichloroethane	> 250 g/L	[7]
Ethyl acetate	53.2 g/L	[7]
n-heptane	0.0771 g/L	[7]
n-octanol	1.12 g/L	[7]
Vapor Pressure	<1 mPa @ 20 °C	[3]

Biological Properties and Mechanism of Action

Rotenone's primary biological effect is the potent and specific inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][8] This inhibition disrupts cellular respiration and has several downstream consequences.

4.1. Inhibition of Mitochondrial Complex I

Rotenone binds to the ubiquinone binding site of Complex I, preventing the transfer of electrons from NADH to ubiquinone.[1][8] This blockage leads to:

• Impaired ATP Synthesis: The disruption of the electron transport chain halts oxidative phosphorylation, leading to a significant reduction in cellular ATP levels.[1][8]



 Increased Reactive Oxygen Species (ROS) Production: The backup of electrons within Complex I results in the transfer of electrons to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[8][9]

4.2. Induction of Apoptosis

The increase in mitochondrial ROS and depletion of ATP are potent triggers for the intrinsic apoptotic pathway.[8][9] **Rotenone**-induced apoptosis is characterized by:

- Cytochrome c Release: Increased mitochondrial membrane permeability leads to the release of cytochrome c into the cytosol.[9]
- Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9]
- DNA Fragmentation: Activated caspases lead to the cleavage of cellular proteins and fragmentation of nuclear DNA.[9]

Signaling Pathways Modulated by Rotenone

Rotenone-induced mitochondrial dysfunction activates several key signaling pathways involved in cellular stress responses and cell death.

5.1. ROS-Mediated Signaling

The surge in intracellular ROS activates stress-activated protein kinase pathways, including:

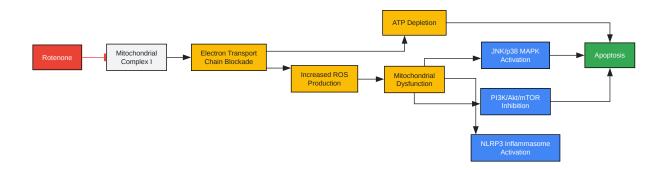
- JNK and p38 MAPK Pathways: Activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs) has been shown to be crucial in mediating rotenone-induced apoptosis in various cell types.[10]
- PI3K/Akt/mTORC1 Pathway: Rotenone can impair autophagic flux through the
 PI3K/Akt/mTORC1 signaling pathway, contributing to its cytotoxic effects in cancer cells.[11]

5.2. NLRP3 Inflammasome Activation

Rotenone-induced mitochondrial dysfunction, particularly the production of mitochondrial ROS and release of mitochondrial DNA, can act as a priming signal for the activation of the NLRP3



inflammasome, a key component of the innate immune system.[12]



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Caption: Signaling pathways affected by rotenone.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of **rotenone**.

6.1. Measurement of Mitochondrial Respiration

This protocol measures the effect of **rotenone** on oxygen consumption in isolated mitochondria.

- Materials: Isolated mitochondria, respiration buffer (e.g., containing sucrose, mannitol, KH₂PO₄, MgCl₂, EGTA, and fatty acid-free BSA), Complex I substrates (e.g., glutamate and malate), ADP, rotenone solution, and an oxygen electrode system (e.g., Oroboros Oxygraph-2k or Clark-type electrode).
- Procedure:
 - Calibrate the oxygen electrode according to the manufacturer's instructions.



- Add isolated mitochondria to the respiration buffer in the electrode chamber at a final concentration of approximately 0.5 mg/mL.
- Add Complex I substrates to initiate basal respiration (State 2).
- Add a saturating amount of ADP to stimulate maximal coupled respiration (State 3).
- Once a stable State 3 respiration rate is achieved, inject a known concentration of rotenone (e.g., 50-500 nM) into the chamber.[13]
- Record the rate of oxygen consumption before and after the addition of **rotenone** to determine the degree of Complex I inhibition.
- 6.2. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in cultured cells.

Materials: Cultured cells (e.g., SH-SY5Y neuroblastoma cells), cell culture medium,
 rotenone solution, TMRE stock solution, Hoechst 33342 (for nuclear staining), and a fluorescence microscope or plate reader.

Procedure:

- Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
- Treat the cells with the desired concentration of rotenone (e.g., 0.5 μM) for the specified duration (e.g., 48 hours).[14]
- In the final 30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 50-100 nM.
- (Optional) Add Hoechst 33342 for nuclear counterstaining.
- Wash the cells with pre-warmed phosphate-buffered saline (PBS).

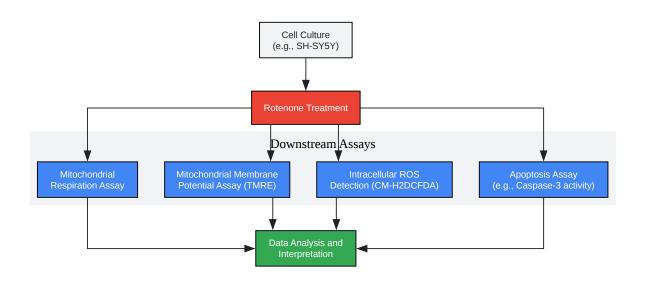


- Image the cells using a fluorescence microscope with appropriate filter sets for TMRE and Hoechst 33342, or measure the fluorescence intensity using a plate reader. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
- 6.3. Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe CM-H2DCFDA to detect intracellular ROS levels.

- Materials: Cultured cells, cell culture medium, **rotenone** solution, CM-H₂DCFDA stock solution, and a flow cytometer or fluorescence microscope.
- Procedure:
 - Treat cells with **rotenone** as described in the previous protocol.
 - \circ In the final 30 minutes of treatment, load the cells with CM-H₂DCFDA at a final concentration of 5-10 μ M.
 - Wash the cells with PBS to remove excess probe.
 - Analyze the cells by flow cytometry or fluorescence microscopy to quantify the fluorescence intensity of the oxidized DCF product, which is proportional to the intracellular ROS levels.[15]





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Caption: General experimental workflow for studying rotenone's effects.

Conclusion

Rotenone is a powerful and specific inhibitor of mitochondrial Complex I that serves as a critical tool for researchers in various fields. Its ability to induce mitochondrial dysfunction, oxidative stress, and apoptosis provides a robust model for studying the molecular mechanisms underlying neurodegenerative diseases, cancer, and other pathologies. A thorough understanding of its chemical and biological properties, as outlined in this guide, is essential for its effective and appropriate use in a research setting.

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